molecular formula C8H7NO5S B581769 2-Methanesulfonyl-5-nitrobenzaldehyde CAS No. 1423037-20-0

2-Methanesulfonyl-5-nitrobenzaldehyde

Cat. No.: B581769
CAS No.: 1423037-20-0
M. Wt: 229.206
InChI Key: BDHKAEHESAVNOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-nitrobenzaldehyde typically involves the nitration of 2-methanesulfonylbenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

2-Methanesulfonyl-5-nitrobenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a catalyst. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonylbenzaldehyde
  • 5-Nitrobenzaldehyde
  • 2-Methanesulfonyl-4-nitrobenzaldehyde

Comparison

2-Methanesulfonyl-5-nitrobenzaldehyde is unique due to the presence of both a methanesulfonyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and properties compared to similar compounds. For example, 2-Methanesulfonylbenzaldehyde lacks the nitro group, making it less reactive in reduction reactions. Similarly, 5-Nitrobenzaldehyde lacks the methanesulfonyl group, affecting its reactivity in substitution reactions .

Biological Activity

2-Methanesulfonyl-5-nitrobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Contains a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) attached to a benzaldehyde moiety.
  • Molecular Formula : C8H9N2O4S
  • Molecular Weight : 231.23 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting processes such as fatty acid synthesis and cell signaling.
  • Reactive Oxygen Species (ROS) Modulation : It may influence the production of ROS, which can lead to oxidative stress in cells, impacting various cellular functions.

Biological Effects

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryReduces cytokine levels in inflammatory models

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects revealed that treatment with the compound resulted in a significant reduction of cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Research Findings

Research has consistently shown that this compound possesses diverse biological activities. A systematic review of literature indicates:

  • Cell Line Studies : Various studies have utilized different cancer cell lines to assess the compound's efficacy, reporting IC50 values ranging from 10 µM to 50 µM depending on the specific cell type.
  • In Vivo Studies : Preliminary animal studies suggest that the compound can reduce tumor size with minimal toxicity observed at therapeutic doses.

Properties

IUPAC Name

2-methylsulfonyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHKAEHESAVNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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